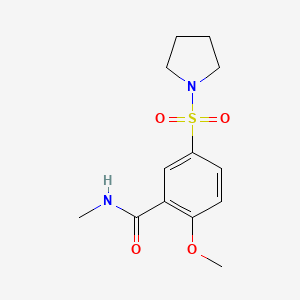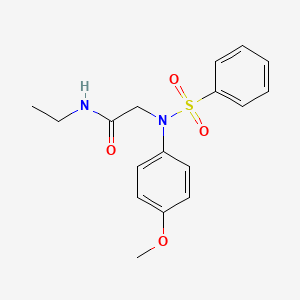
2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide, also known as MPB, is a chemical compound that has been widely used in scientific research for its various applications. MPB is a potent and selective inhibitor of the enzyme protein kinase C (PKC), which plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide acts by binding to the catalytic domain of PKC and preventing its activation. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which causes a conformational change that exposes the catalytic domain. 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide binds to the catalytic domain and prevents this conformational change, thereby inhibiting PKC activity.
Biochemical and Physiological Effects
The inhibition of PKC activity by 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to induce apoptosis and inhibit cell proliferation. In diabetes, 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease, 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its selectivity for PKC. Unlike other PKC inhibitors, 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide does not inhibit other kinases or phosphatases, making it a valuable tool for studying the specific role of PKC in disease. However, one limitation of using 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many potential future directions for the use of 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide in scientific research. One area of interest is the role of PKC in cancer metastasis. 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may be a valuable tool for studying the mechanisms of cancer metastasis. Another area of interest is the use of 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide in combination with other drugs to enhance their efficacy. 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to enhance the activity of certain chemotherapeutic agents, suggesting that it may be a valuable adjunct therapy for cancer treatment. Overall, the continued study of 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide and its effects on PKC activity has the potential to yield valuable insights into the role of PKC in disease and the development of new therapeutic strategies.
Synthesis Methods
The synthesis of 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 2-methoxy-5-nitrobenzamide with N-methylpyrrolidine and sulfur dioxide in the presence of a base. The resulting product is then reduced to 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide using hydrogen gas and a palladium catalyst. The yield of 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide is typically around 50%, and the purity can be increased through recrystallization.
Scientific Research Applications
2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been used extensively in scientific research for its ability to inhibit PKC activity. PKC is a family of serine/threonine kinases that play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in many diseases, including cancer, diabetes, and Alzheimer's disease. 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to be a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in disease.
properties
IUPAC Name |
2-methoxy-N-methyl-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14-13(16)11-9-10(5-6-12(11)19-2)20(17,18)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYDHCNSHGORSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5100149.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5100152.png)
![4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5100160.png)
![N-(3,5-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5100166.png)
![3,4-dimethyl-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5100180.png)
![4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5100185.png)
![3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5100191.png)

![methyl 3-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5100205.png)
![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5100207.png)
![2-bromo-5-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B5100215.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5100217.png)
![2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5100223.png)
![ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5100234.png)